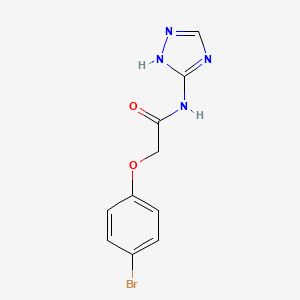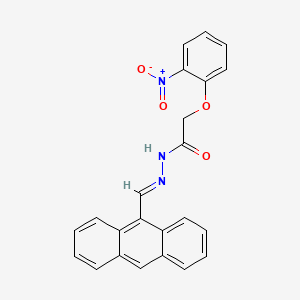![molecular formula C16H14N4 B5597490 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
2-pyridinyl[2-(2-pyridinylamino)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related asymmetric ligands and their complexes has been detailed, providing insight into the methods employed for generating compounds with similar backbones. For instance, Hiscock et al. (2019) reported the synthesis of an asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl2 complex, showcasing the crystallographic symmetry and photoluminescence properties indicative of aggregation-induced emission behavior (Hiscock et al., 2019).
Molecular Structure Analysis
Investigations into the molecular structure are crucial for understanding the compound's behavior and potential applications. The X-ray structure analysis of newly synthesized complexes provides valuable information on the arrangement and bonding within the molecule. For example, the X-ray structure of ruthenium complexes formed via regioselective phenyl ring amination of coordinated 2-(phenylazo)pyridine, as reported by Das et al. (2003), offers comparative insights into the molecular geometry and bonding environment around the central metal ion (Das et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing the 2-pyridinyl[2-(2-pyridinylamino)phenyl]amine moiety are influenced by their molecular structure. For instance, Dyer et al. (2005) discussed the chemoselective alkene hydrocarboxylation initiated by diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes, highlighting the ligand's donor characteristics and the impact on catalytic activity (Dyer et al., 2005).
Physical Properties Analysis
The physical properties, such as phase behavior and fluorescent properties, of related compounds provide insight into their potential applications. Hiscock et al. (2019) detailed the supercooling behavior and phase transitions of their synthesized ligand and its complex, emphasizing the role of these properties in determining material suitability for various applications (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards other substances and stability, are pivotal in defining the utility of these compounds in chemical synthesis and materials science. The synthesis and herbicidal activity of 2-(phenylsulfonylamino)pyrimidine derivatives by Huazheng (2011) exemplify the exploration of chemical properties for potential applications, demonstrating definite herbicidal activities (Huazheng, 2011).
Wissenschaftliche Forschungsanwendungen
Food Chemistry and Mutagen Formation
Research indicates that certain heterocyclic aromatic amines, like PhIP, formed during cooking, are significant due to their mutagenic properties. A study identifies phenylacetaldehyde and 2-phenylethylamine as critical intermediates in PhIP formation, shedding light on the chemical pathways involved in the generation of these compounds during the cooking process (Zöchling & Murkovic, 2002).
G-Quadruplex Stabilization and Cytotoxic Activity
Pyridyl polyoxazoles, with a focus on macrocyclic lactams that include pyridine and oxazole units, have been identified as potent G-quadruplex stabilizers with significant cytotoxic activity against cancer cells. These compounds demonstrate a strong correlation between their ability to stabilize G-quadruplex DNA and their cytotoxicity, highlighting their potential in cancer research (Blankson et al., 2013).
Herbicidal Activities
Synthesis and evaluation of certain pyrimidine derivatives have shown definitive herbicidal activities, indicating the potential application of these compounds in agriculture for weed control and crop protection (Huazheng, 2011).
Eigenschaften
IUPAC Name |
1-N,2-N-dipyridin-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-8-14(20-16-10-4-6-12-18-16)13(7-1)19-15-9-3-5-11-17-15/h1-12H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRFGDZIFVBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)
![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)


![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)

![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)



![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)